- Preparation method of halotryptophanSynthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, China, 1987, 30(1), 13-21

Cas no 97749-24-1 (5-Fluoro-D-tryptophan)

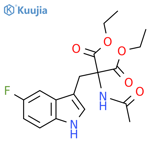

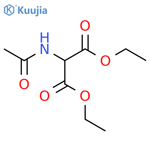

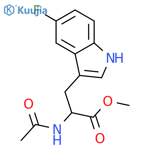

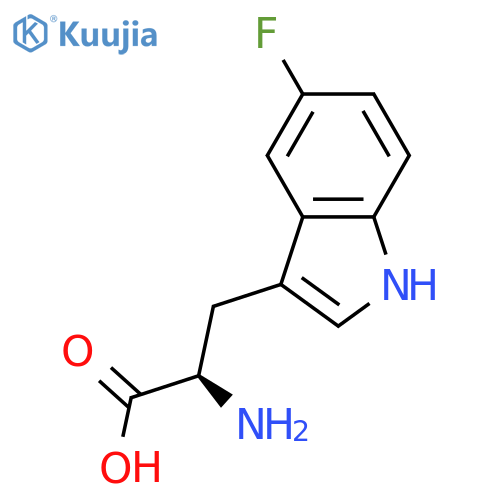

5-Fluoro-D-tryptophan structure

Nome del prodotto:5-Fluoro-D-tryptophan

Numero CAS:97749-24-1

MF:C11H11FN2O2

MW:222.215646028519

MDL:MFCD06797666

CID:801346

5-Fluoro-D-tryptophan Proprietà chimiche e fisiche

Nomi e identificatori

-

- D-Tryptophan, 5-fluoro-

- 5-Fluoro-D-tryptophan

- D-5-Fluorotryptophan

- 5-Fluoro-D-tryptophan (ACI)

- D

- (2R)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid

-

- MDL: MFCD06797666

- Inchi: 1S/C11H11FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1

- Chiave InChI: INPQIVHQSQUEAJ-SECBINFHSA-N

- Sorrisi: C(C1=CNC2C=CC(=CC1=2)F)[C@@H](N)C(=O)O

Proprietà calcolate

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 3

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 16

- Conta legami ruotabili: 3

- Complessità: 275

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 1

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: niente

- Conta Tautomer: niente

- Carica superficiale: 0

Proprietà sperimentali

- Densità: 1.442±0.06 g/cm3 (20 ºC 760 Torr),

- Solubilità: Leggermente solubile (4,4 g/l) (25°C),

5-Fluoro-D-tryptophan Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC904537-250mg |

5-Fluoro-D-tryptophan |

97749-24-1 | 97% | 250mg |

£270.00 | 2025-02-22 | |

| eNovation Chemicals LLC | Y1252299-250mg |

D-Tryptophan, 5-fluoro- |

97749-24-1 | 95% | 250mg |

$195 | 2024-06-06 | |

| Apollo Scientific | PC904537-500mg |

5-Fluoro-D-tryptophan |

97749-24-1 | 97% | 500mg |

£405.00 | 2025-02-22 | |

| TRC | F870075-100mg |

5-Fluoro-D-tryptophan |

97749-24-1 | 100mg |

$ 135.00 | 2022-06-04 | ||

| Alichem | A199007454-10g |

(R)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid |

97749-24-1 | 97% | 10g |

$3657.53 | 2023-08-31 | |

| abcr | AB509944-100 mg |

5-Fluoro-D-tryptophan |

97749-24-1 | 100MG |

€163.00 | 2022-06-09 | ||

| TRC | F870075-10mg |

5-Fluoro-D-tryptophan |

97749-24-1 | 10mg |

$ 50.00 | 2022-06-04 | ||

| eNovation Chemicals LLC | Y1252299-100mg |

D-Tryptophan, 5-fluoro- |

97749-24-1 | í¦98%(HPLC,Chiralpurity) | 100mg |

$310 | 2023-05-17 | |

| Alichem | A199007454-25g |

(R)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid |

97749-24-1 | 97% | 25g |

$6566.00 | 2023-08-31 | |

| 1PlusChem | 1P00IKFW-250mg |

D-Tryptophan, 5-fluoro- |

97749-24-1 | 95% | 250mg |

$271.00 | 2024-04-19 |

5-Fluoro-D-tryptophan Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Water ; 6 h, 70 °C

2.1 Reagents: Sodium hydroxide Solvents: Water ; 3 d, rt

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water

2.1 Reagents: Methanol , Thionyl chloride Solvents: Methanol

3.1 Reagents: Acetonitrile , Sodium hydroxide , Chymotrypsin Solvents: Acetonitrile , Water

4.1 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Sodium hydroxide Solvents: Water ; 3 d, rt

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water

2.1 Reagents: Methanol , Thionyl chloride Solvents: Methanol

3.1 Reagents: Acetonitrile , Sodium hydroxide , Chymotrypsin Solvents: Acetonitrile , Water

4.1 Reagents: Hydrochloric acid Solvents: Water

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Solvents: Acetic acid , Water ; -5 °C; 4 h, rt

2.1 Reagents: Dimethyl sulfate , Sodium ethoxide Solvents: Ethanol ; 0 - 20 °C; 20 h, 20 °C → rt

3.1 Reagents: Sodium hydroxide Solvents: Water ; 6 h, 70 °C

4.1 Reagents: Sodium hydroxide Solvents: Water ; 3 d, rt

2.1 Reagents: Dimethyl sulfate , Sodium ethoxide Solvents: Ethanol ; 0 - 20 °C; 20 h, 20 °C → rt

3.1 Reagents: Sodium hydroxide Solvents: Water ; 6 h, 70 °C

4.1 Reagents: Sodium hydroxide Solvents: Water ; 3 d, rt

Riferimento

- Preparation method of halotryptophan, China, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Solvents: Water ; 12 h, pH 7.5, rt

1.2 Reagents: Methanol ; rt

1.2 Reagents: Methanol ; rt

Riferimento

- Enzymatic production D-tryptophan and substituted D-tryptophans using nonribosomal peptide synthetase IvoA, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Sodium methoxide Solvents: Benzene

1.2 Reagents: Acetic acid

2.1 Reagents: Sulfuric acid Solvents: Water

3.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water

4.1 Reagents: Methanol , Thionyl chloride Solvents: Methanol

5.1 Reagents: Acetonitrile , Sodium hydroxide , Chymotrypsin Solvents: Acetonitrile , Water

6.1 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Acetic acid

2.1 Reagents: Sulfuric acid Solvents: Water

3.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water

4.1 Reagents: Methanol , Thionyl chloride Solvents: Methanol

5.1 Reagents: Acetonitrile , Sodium hydroxide , Chymotrypsin Solvents: Acetonitrile , Water

6.1 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 d, rt

1.1 Reagents: Methanol , Thionyl chloride Solvents: Methanol

2.1 Reagents: Acetonitrile , Sodium hydroxide , Chymotrypsin Solvents: Acetonitrile , Water

3.1 Reagents: Hydrochloric acid Solvents: Water

1.1 Reagents: Methanol , Thionyl chloride Solvents: Methanol

2.1 Reagents: Acetonitrile , Sodium hydroxide , Chymotrypsin Solvents: Acetonitrile , Water

3.1 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Preparation method of halotryptophanSynthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, China, 1987, 30(1), 13-21

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Acetonitrile , Sodium hydroxide , Chymotrypsin Solvents: Acetonitrile , Water

2.1 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Dimethyl sulfate , Sodium ethoxide Solvents: Ethanol ; 0 - 20 °C; 20 h, 20 °C → rt

2.1 Reagents: Sodium hydroxide Solvents: Water ; 6 h, 70 °C

3.1 Reagents: Sodium hydroxide Solvents: Water ; 3 d, rt

2.1 Reagents: Sodium hydroxide Solvents: Water ; 6 h, 70 °C

3.1 Reagents: Sodium hydroxide Solvents: Water ; 3 d, rt

Riferimento

- Preparation method of halotryptophan, China, , ,

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Water

2.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water

3.1 Reagents: Methanol , Thionyl chloride Solvents: Methanol

4.1 Reagents: Acetonitrile , Sodium hydroxide , Chymotrypsin Solvents: Acetonitrile , Water

5.1 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water

3.1 Reagents: Methanol , Thionyl chloride Solvents: Methanol

4.1 Reagents: Acetonitrile , Sodium hydroxide , Chymotrypsin Solvents: Acetonitrile , Water

5.1 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

5-Fluoro-D-tryptophan Raw materials

- Propanedioic acid, 2-(acetylamino)-2-[(5-fluoro-1H-indol-3-yl)methyl]-, 1,3-diethyl ester

- 1,3-diethyl 2-acetamidopropanedioate

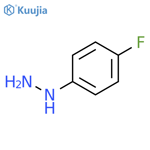

- (4-Fluorophenyl)hydrazine

- 5-Fluoro-DL-tryptophan

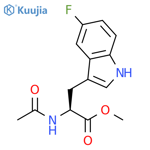

- (R)-N-Acetyl-5-fluoro-trp-OMe

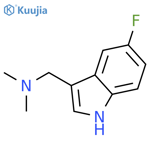

- 5-Fluorogramine

- 5-Fluoroindole

- Propanedioic acid, 2-(acetylamino)-2-[3-[2-(4-fluorophenyl)hydrazinylidene]propyl]-, 1,3-diethyl ester

- N-Acetyl-5-fluorotryptophan methyl ester

- N-Acetyl-5-fluoro-L-tryptophan

5-Fluoro-D-tryptophan Preparation Products

5-Fluoro-D-tryptophan Letteratura correlata

-

Anna Ampaw,Madison Carroll,Jill von Velsen,Debabrata Bhattasali,Alejandro Cohen,Matthew?W. Bowler,David L. Jakeman Chem. Sci. 2017 8 8427

-

Kirsten Lotte,Regina Plessow,Andreas Brockhinke Photochem. Photobiol. Sci. 2004 3 348

-

Xiaozheng Wang,Dekun Kong,Tingting Huang,Zixin Deng,Shuangjun Lin Org. Biomol. Chem. 2018 16 9124

-

Pavan Adoni,Andrey Romanyuk,Tim W. Overton,Paco Fernandez-Trillo Mater. Horiz. 2022 9 2592

-

Natalya Voloshchuk,Jin Kim Montclare Mol. BioSyst. 2010 6 65

97749-24-1 (5-Fluoro-D-tryptophan) Prodotti correlati

- 16626-02-1((2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid)

- 138514-97-3(7-Fluorotryptophan)

- 25631-05-4(4-Fluoro-DL-tryptophan)

- 110221-04-0((R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid)

- 154-08-5(5-Fluoro-DL-tryptophan)

- 19310-00-0((2S)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid)

- 53314-95-7(7-Fluoro-tryptophan)

- 106034-22-4(4-Fluoro-L-Tryptophan)

- 343-92-0(Tryptophan, 6-fluoro-)

- 7730-20-3(6-Fluoro-DL-tryptophan)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:97749-24-1)5-Fluoro-D-tryptophan

Purezza:99%

Quantità:250mg

Prezzo ($):204.0